![molecular formula C19H17FN4O3S B11133897 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11133897.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide
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Overview
Description
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide: is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a pyrimidine ring, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide typically involves multiple steps:
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Formation of the Sulfonamide Intermediate
Starting Materials: 4,6-dimethylpyrimidine-2-amine and 4-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Product: 4,6-dimethylpyrimidin-2-yl sulfonamide.
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Coupling with Fluorobenzamide
Starting Materials: 4,6-dimethylpyrimidin-2-yl sulfonamide and 2-fluorobenzoyl chloride.
Reaction Conditions: The coupling reaction is performed in the presence of a base such as pyridine or triethylamine in an organic solvent like dichloromethane or tetrahydrofuran.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the compound, potentially altering the sulfonamide or pyrimidine moieties.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the compound, possibly affecting the nitro or carbonyl groups.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Performed in polar solvents under mild to moderate temperatures.
Products: Substituted derivatives where the fluorine atom or other reactive sites are replaced.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H20N6O5S
- Molecular Weight : 432.5 g/mol
- CAS Number : 2858992
The structure of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide features a pyrimidine ring linked to a sulfonamide moiety, which is critical for its biological activity. The fluorinated benzamide enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
Antibacterial Applications
This compound has demonstrated significant antibacterial properties. Its mechanism of action primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme vital for bacterial folate synthesis. This inhibition leads to reduced bacterial growth and replication.
Minimum Inhibitory Concentration (MIC) Values :
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Streptococcus pneumoniae | 4 |
These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Potential
Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers. The mechanism often involves inducing apoptosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of this compound in both antibacterial and anticancer applications:
- Antibacterial Efficacy : A study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential role in treating infections where conventional antibiotics fail .
- Anticancer Activity : Research focusing on sulfonamide derivatives has shown promising results in inhibiting tumor growth in xenograft models, indicating that this compound could be a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-methylbenzamide: Similar structure but with a methyl group instead of a fluorine atom.
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-chlorobenzamide: Contains a chlorine atom instead of fluorine.
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-bromobenzamide: Bromine atom replaces the fluorine.
Uniqueness
The presence of the fluorine atom in N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is C20H20N4O3S with a molecular weight of approximately 396.46 g/mol. The compound features a fluorobenzamide moiety linked to a pyrimidine-sulfamoyl group, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Weight | 396.46 g/mol |
LogP | 2.6078 |
Polar Surface Area | 105.116 Ų |
Hydrogen Bond Acceptors | 11 |
Hydrogen Bond Donors | 2 |
The compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors involved in inflammatory pathways. The sulfonamide group is known to play a significant role in its mechanism of action, often interacting with target proteins to modulate their activity.
- Anti-inflammatory Activity : Several studies have demonstrated that compounds with similar structures exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. The incorporation of the pyrimidine moiety enhances selectivity towards COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs .
- Kinase Inhibition : The compound may also act as an inhibitor of specific kinases involved in cell signaling pathways related to inflammation and cancer progression. For instance, research indicates that modifications in the aromatic rings can significantly affect the potency against lymphocyte-specific kinase (Lck) and Janus kinase (JAK) pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations at the 4-position of the phenyl ring can enhance or diminish activity. For example, the introduction of electron-withdrawing groups generally increases potency against COX enzymes .
- Pyrimidine Modifications : Alterations in the pyrimidine structure can lead to improved selectivity and efficacy against specific targets such as p38 MAP kinase .
Case Studies
- In Vivo Studies : A study conducted on a related compound demonstrated significant reductions in inflammatory markers in animal models of arthritis, suggesting that similar compounds could be effective in treating chronic inflammatory diseases .
- Clinical Trials : Preliminary clinical trials involving compounds with analogous structures have shown promising results in managing autoimmune disorders, indicating potential therapeutic applications for this compound .
Properties
Molecular Formula |
C19H17FN4O3S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H17FN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)20/h3-11H,1-2H3,(H,23,25)(H,21,22,24) |
InChI Key |
FKNZGFWECTWAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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